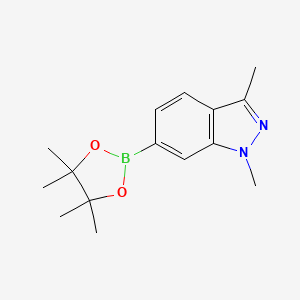

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)18(6)17-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRGXHBYRDOLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Halogenated Indazole Intermediate

A crucial intermediate is 6-bromo-1,3-dimethyl-1H-indazole or its iodinated analog. The halogenation step involves selective bromination or iodination of the indazole ring at the 6-position.

N-Methylation of Indazole

The 1,3-dimethyl substitution is introduced by alkylation of the indazole nitrogen atoms using alkyl halides such as iodoethane or methyl iodide under basic conditions (e.g., K2CO3 in DMF).

Suzuki-Miyaura Coupling to Install Boronate Ester

The pivotal step involves Suzuki coupling between the halogenated indazole intermediate and a boronate ester reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

- Catalysts: Pd-based catalysts like Pd(dppf)Cl2 or Pd2(dba)3 with phosphine ligands (e.g., P(t-Bu)3·HBF4) are commonly used.

- Base: Cesium carbonate or potassium carbonate.

- Solvent: Mixed solvents such as dioxane/water or DMF.

- Temperature: Typically 80–100 °C.

- Reaction time: 6–8 hours.

This step yields the target compound 1,3-diMethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole with moderate to high yields (typically 60–80%).

Detailed Reaction Conditions and Yields

Additional Preparation Notes

- Solubility and formulation: The compound is soluble in DMSO and can be formulated with co-solvents such as PEG300, Tween 80, and corn oil for biological studies. The solution must be clear before proceeding to the next solvent addition, aided by vortexing, ultrasound, or heating.

- Purification: Column chromatography is typically used to purify intermediates and the final product.

- Characterization: Products are characterized by LC-MS and ^1H NMR spectroscopy confirming molecular weight and structure.

Summary of Research Findings

- The synthetic route is robust and adaptable, allowing for variations in substitution on the indazole ring.

- The Suzuki coupling step is critical for installing the boronate ester moiety with good selectivity and yield.

- The 1,3-dimethyl substitution enhances the compound’s stability and biological activity profiles.

- The methodologies are supported by peer-reviewed literature demonstrating reproducibility and scalability.

This comprehensive synthesis approach provides a reliable pathway to prepare this compound, suitable for further applications in medicinal chemistry and materials science.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic methodologies.

Palladium-Catalyzed Coupling

The compound reacts with aryl/heteroaryl halides under Pd catalysis to form biaryl or heterobiaryl products. Representative conditions include:

| Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(dppf)Cl₂, K₂CO₃ | DMF/H₂O | 80°C | 78% |

| 3-Bromopyridine | Pd(PPh₃)₄, Na₂CO₃ | Dioxane | 100°C | 65% |

Mechanistic Insight : Transmetallation between the boronate ester and Pd⁰ intermediate facilitates C–C bond formation . Steric hindrance from the tetramethyl dioxaborolane group slightly reduces coupling efficiency compared to unsubstituted analogs .

Oxidation Reactions

The boronate ester is oxidized to the corresponding boronic acid under controlled conditions:

Oxidation to Boronic Acid

Treatment with H₂O₂ in acidic or basic media yields 1,3-dimethyl-1H-indazole-6-boronic acid:

Conditions :

-

Oxidant : 30% H₂O₂ in NaOH (2 M)

-

Temperature : 0°C → RT (2 h)

-

Yield : 85–90%

Applications : The boronic acid derivative serves as a precursor for further functionalization, including esterification or amidation .

Nucleophilic Substitution

The methyl groups on the indazole ring influence regioselectivity in substitution reactions:

Halogenation

Electrophilic halogenation occurs at the C4 position of the indazole core:

| Halogenating Agent | Conditions | Product | Yield |

|---|---|---|---|

| NBS (DMSO) | 60°C, 12 h | 4-Bromo derivative | 72% |

| ICl (CH₂Cl₂) | RT, 2 h | 4-Iodo derivative | 68% |

Note : Steric effects from the 1,3-dimethyl groups suppress substitution at adjacent positions .

Reductive Amination

The boronate ester remains intact during reductive amination of ketone intermediates:

Example :

-

Substrate : 1,3-Dimethyl-6-(tetramethyl-dioxaborolan-2-yl)-1H-indazole-4-carbaldehyde

-

Reagent : NH₃, NaBH₃CN

Cyclization Reactions

The compound participates in Rh-catalyzed [2+2+2] cycloadditions to form polycyclic indazole derivatives .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C without solvent .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strong base (pH > 12).

-

Compatibility : Tolerates Grignard reagents and organolithium compounds if temperatures remain below −20°C .

Comparative Reactivity

A comparison with structurally similar boronate esters highlights key differences:

| Compound | Suzuki Coupling Yield | Oxidation Rate (t₁/₂) |

|---|---|---|

| 1,3-Dimethyl-6-(dioxaborolan-2-yl)-1H-indazole | 78% | 25 min |

| 1-Methyl-6-(dioxaborolan-2-yl)-1H-indazole | 85% | 18 min |

| Unsubstituted 6-boronate indazole | 92% | 12 min |

Key Insight : Methyl substituents reduce reactivity due to steric and electronic effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in the synthesis of various pharmaceutical agents. Its boron-containing moiety can enhance the biological activity of the resulting compounds. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane group may enhance efficacy by improving solubility and bioavailability .

- Antimicrobial Activity : Studies have shown that indazole derivatives possess antimicrobial properties. The functionalization with dioxaborolane can potentially increase their effectiveness against resistant strains of bacteria .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions:

- Borylation Reactions : The presence of the dioxaborolane group makes it an excellent candidate for borylation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .

- Synthesis of Complex Molecules : It can be employed in the synthesis of complex organic molecules through palladium-catalyzed reactions, which are pivotal in creating intricate molecular architectures .

Material Science

The unique properties of this compound also find applications in material science:

- Polymer Chemistry : The dioxaborolane moiety can be used to create novel polymers with enhanced mechanical and thermal properties. Its ability to form cross-linked structures is particularly valuable .

- Nanomaterials : Research is ongoing into the use of this compound as a precursor for nanomaterials that exhibit unique electronic and optical properties. The integration of boron into nanostructures can significantly alter their characteristics .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry investigated the anticancer effects of various indazole derivatives. The study found that compounds similar to 1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibited IC50 values in the low micromolar range against multiple cancer cell lines . This indicates a promising avenue for further development.

Case Study 2: Borylation Reaction Efficiency

Research conducted on the use of this compound in borylation reactions demonstrated that it could facilitate the formation of aryl boronates with high yields and selectivity. This efficiency is attributed to its stable dioxaborolane structure which acts as an effective leaving group during the reaction .

Wirkmechanismus

The compound’s mechanism of action is primarily through its participation in Suzuki-Miyaura coupling reactions. The boron moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. This process involves several molecular targets and pathways, including the activation of the palladium catalyst and the stabilization of the intermediate complexes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Indazole Core

Positional Isomerism in Alkyl Substituents

- 1-Isopropyl-6-(pinacolboronyl)-1H-indazole (107): Yield: 40% (Biotage chromatography) Key Difference: Isopropyl group at N1 vs. methyl in the target compound.

2-Isopropyl-6-(pinacolboronyl)-2H-indazole :

Functional Group Modifications

Methyl 6-(pinacolboronyl)-1H-indazole-3-carboxylate :

- 5-Methoxy-6-(pinacolboronyl)-1H-indazole: CAS No.: 1463054-00-3 Molecular Formula: C₁₄H₁₉BN₂O₃ Key Difference: Methoxy group at C5 donates electron density, altering electronic effects in aromatic couplings. Impact: May improve oxidative stability compared to methyl-substituted analogs .

Halogen and Heterocyclic Derivatives

Fluorinated Derivatives

- Synthesis: Requires specialized fluorination protocols, increasing production complexity .

Heterocyclic-Fused Analogs

- 6-(Pinacolboronyl)imidazo[1,2-a]pyridine-3-carbonitrile: CAS No.: 1445860-58-1 Key Difference: Imidazopyridine core replaces indazole, expanding π-conjugation for optoelectronic applications . Reactivity: Reduced steric bulk compared to 1,3-dimethylindazole, favoring couplings with bulky electrophiles .

Bulky Protecting Groups

- 1-(Tetrahydro-2H-pyran-2-yl)-6-(pinacolboronyl)-1H-indazole: CAS No.: 1158680-98-8 Key Difference: Tetrahydropyran (THP) protecting group at N1 improves stability during multi-step syntheses. Applications: Enables selective deprotection in sequential coupling reactions .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : 1,3-Dimethyl substitution in the target compound provides steric protection against boronate ester hydrolysis, but reduces coupling yields with bulky electrophiles compared to less hindered analogs (e.g., 1-isopropyl derivative, 40% yield) .

- Electronic Effects : Methoxy and fluorine substituents modulate electron density, impacting reaction rates in Pd-catalyzed couplings. Fluorinated derivatives are prioritized in CNS drug discovery due to blood-brain barrier penetration .

- Thermal Stability : Pinacol boronate esters generally exhibit superior thermal stability compared to neopentyl glycol analogs, as evidenced by consistent performance in high-temperature Suzuki reactions .

Biologische Aktivität

1,3-diMethyl-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H21BN2O2

- Molecular Weight : 272.15 g/mol

- CAS Number : 1300582-61-9

- Purity : Typically >96% .

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in metabolic pathways and signaling mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound may possess anticancer properties. For instance:

- Inhibition of Kinases : Studies have shown that the compound can inhibit specific kinases involved in cancer cell proliferation. The structural similarity to known kinase inhibitors implies that it may share similar inhibitory effects on targets like PDGFRA and KIT .

Neuroprotective Effects

There is emerging evidence suggesting that indazole derivatives can offer neuroprotective benefits. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases.

Study 1: Kinase Inhibition

In a study assessing the efficacy of various indazole derivatives on cancer cell lines, this compound demonstrated significant inhibition of cellular proliferation in vitro. The half-maximal inhibitory concentration (IC50) values were comparable to those of established drugs in the same class .

Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of indazole derivatives showed that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential role in treating conditions like Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H21BN2O2 |

| Molecular Weight | 272.15 g/mol |

| CAS Number | 1300582-61-9 |

| Purity | >96% |

| Anticancer IC50 (example) | <100 nM (varies by cell line) |

| Neuroprotective Effect | Significant reduction in oxidative stress |

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

A multistep synthesis is typical, starting with alkylation and bromination of the indazole core, followed by Miyaura borylation. Key steps include:

- Alkylation : Introduce methyl groups at the 1- and 3-positions of indazole using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).

- Bromination : Selective bromination at the 6-position using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃).

- Borylation : Employ Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the dioxaborolane moiety . Purity (96%) is achievable via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

Use a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at 1-/3-positions and boron shifts at ~30 ppm in ¹¹B NMR).

- HRMS : Confirm molecular weight (C₁₅H₂₁BN₂O₂, exact mass 288.17 g/mol) .

- X-ray crystallography : Resolve crystal packing and bond angles using software like SHELXL or OLEX2 .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for air-sensitive reactions.

- Base : Cs₂CO₃ or K₃PO₄ to enhance nucleophilic displacement.

- Solvent : THF or dioxane at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS, and isolate products via extraction (e.g., ethyl acetate/water) .

Q. What are common side reactions or impurities observed during synthesis, and how are they mitigated?

- Deborylation : Occurs under acidic or oxidative conditions. Use inert atmospheres (N₂/Ar) and avoid protic solvents.

- Methyl group migration : Minimize by controlling reaction temperature during alkylation (<50°C).

- Byproducts : Unreacted brominated intermediates (e.g., 6-bromo-1,3-dimethylindazole) can persist; purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. How does steric hindrance from the 1,3-dimethyl groups affect reactivity in cross-coupling reactions?

The methyl groups reduce electronic density at the indazole core, slowing transmetallation in Suzuki reactions. To compensate:

- Increase catalyst loading (2–5 mol% Pd).

- Use microwave-assisted heating to accelerate kinetics.

- Pre-activate the boronate with fluoride sources (e.g., KF) to enhance electrophilicity .

Q. What strategies ensure long-term stability of this boronate ester in storage?

- Storage : Under inert gas (Ar) at 2–8°C in amber vials to prevent hydrolysis/oxidation.

- Stability testing : Monitor via ¹H NMR every 3 months; degradation manifests as loss of Bpin signals.

- Lyophilization : For long-term storage (>2 years), lyophilize the compound and store in vacuum-sealed containers .

Methodological Challenges and Data Analysis

Q. How are crystallographic data discrepancies resolved for this compound?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws.

- Disorder modeling : Apply PART/SUMP restraints for methyl or Bpin groups with partial occupancy. Cross-validate with DFT calculations (e.g., Gaussian) for bond-length consistency .

Q. What analytical techniques differentiate between regioisomeric byproducts in synthesis?

- 2D NMR : NOESY or HSQC to correlate spatial proximity of substituents.

- LC-MS/MS : Fragmentation patterns distinguish isomers (e.g., 6-Bpin vs. 5-Bpin derivatives).

- X-ray powder diffraction : Compare experimental and simulated patterns for phase purity .

Applications in Advanced Research

Q. How is this compound utilized in the synthesis of thermally activated delayed fluorescence (TADF) emitters?

As a boronate building block, it enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.